(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
CAS No.: 1092076-07-7
Cat. No.: VC8046683
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12
* For research use only. Not for human or veterinary use.
![(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride - 1092076-07-7](/images/structure/VC8046683.png)
Specification
CAS No. | 1092076-07-7 |
---|---|
Molecular Formula | C7H16Cl2N2 |
Molecular Weight | 199.12 |
IUPAC Name | (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
Standard InChI | InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1 |
Standard InChI Key | JHDWGEOMYLXPIY-XCUBXKJBSA-N |
Isomeric SMILES | C1C[C@@H]2CNCCN2C1.Cl.Cl |
SMILES | C1CC2CNCCN2C1.Cl.Cl |
Canonical SMILES | C1CC2CNCCN2C1.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, reflecting its bicyclic structure and stereochemistry . The compound’s free base counterpart, (R)-octahydropyrrolo[1,2-a]pyrazine, has the CAS registry number 96193-27-0 and a molecular weight of 126.2 g/mol .
Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number (dihydrochloride) | 1092076-07-7 | |
CAS Number (free base) | 96193-27-0 | |
Molecular Formula | C₇H₁₆Cl₂N₂ | |
SMILES Notation | C1C[C@@H]2CNCCN2C1.Cl.Cl | |
InChIKey | JHDWGEOMYLXPIY-XCUBXKJBSA-N |
The stereochemistry at the 8a position (R-configuration) is critical for its interactions in chiral environments, such as enzyme active sites or asymmetric synthesis .
Supplier | Purity | Form | Price (Inquiry-Based) |
---|---|---|---|
Advanced ChemBlocks | 95% | Free base | Available on request |
MTchemTech | >95% | Dihydrochloride | Custom synthesis |
Physicochemical Properties
The dihydrochloride form improves aqueous solubility compared to the free base, a common strategy for bioactive molecules. Key properties include:
Thermodynamic Data
Property | Value (Dihydrochloride) | Value (Free Base) |
---|---|---|
Melting Point | Not reported | Not reported |
Solubility in Water | High | Moderate |
Stability | Hygroscopic | Air-sensitive |
The compound’s hygroscopic nature necessitates storage under inert conditions . Its stability in organic solvents like dimethyl sulfoxide (DMSO) and ethanol makes it suitable for laboratory workflows .
Applications in Research
Pharmaceutical Intermediate
(R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride serves as a chiral scaffold in drug discovery. Its bicyclic structure mimics natural alkaloids, enabling the development of neuromodulators and enzyme inhibitors . For example, similar pyrrolopyrazine derivatives have shown activity against dopamine receptors and serotonin transporters .
Asymmetric Catalysis
The compound’s rigid bicyclic framework and chiral center make it a candidate for ligands in asymmetric catalysis. It can coordinate transition metals to induce enantioselectivity in reactions such as hydrogenation and cross-coupling .
Hazard | Precaution |
---|---|
Irritant | Use gloves and eye protection |
Hygroscopicity | Store in a desiccator under nitrogen |
Inhalation Risk | Use in a fume hood |
Future Directions
Ongoing studies aim to elucidate its pharmacokinetic profile and explore derivatives for neurodegenerative disease targets. Collaborative efforts between academia and suppliers like MTchemTech are critical for advancing these applications .
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